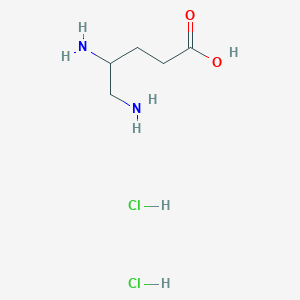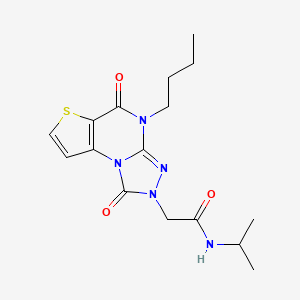![molecular formula C18H21N3O5 B2514024 ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate CAS No. 1797867-71-0](/img/structure/B2514024.png)
ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate were synthesized using Knoevenagel condensation, which is a reaction between an aldehyde and a compound containing an active methylene group in the presence of a base . This method could potentially be adapted for the synthesis of the compound , considering the presence of the oxobutanoate moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, NMR, and mass spectroscopy. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was elucidated and found to crystallize in the monoclinic system with a Z conformation about the C=C bond . Similarly, the structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was determined to crystallize in the triclinic p-1 space group . These studies provide a foundation for understanding the structural aspects of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of compounds with oxobutanoate groups can lead to various transformations. For instance, ethyl 3-ethoxymethylene-2,4-dioxovalerate reacts with different amines to produce a variety of heterocyclic compounds . Additionally, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to yield isoxazole derivatives . These reactions demonstrate the versatility of oxobutanoate derivatives in synthesizing heterocyclic structures, which could be relevant for the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate are not provided, related compounds exhibit properties such as crystallinity and susceptibility to antimicrobial and antioxidant activities . The methods used to identify and characterize these properties, such as spectral studies and antimicrobial assays, could be applied to the compound of interest to determine its properties.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using derivatives similar to ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate as building blocks is a critical area of research. These compounds serve as precursors in the synthesis of a wide array of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds under mild conditions allows for the generation of diverse cynomethylene dyes from a variety of precursors, indicating their significance in the synthesis of heterocyclic compounds and dyes Gomaa & Ali, 2020.
Antioxidant Activity
The study and determination of antioxidant activity is another domain where derivatives similar to the compound are explored. Advanced analytical methods are employed to assess the antioxidant capacity of complex samples, which is crucial for applications in food engineering, medicine, and pharmacy. The versatility of these compounds in generating characteristic colors or discoloration monitored by specific wavelength adsorption underlines their potential in antioxidant analysis Munteanu & Apetrei, 2021.
Environmental Contaminant Analysis
Compounds with a structure similar to ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate are also studied for their role in environmental contaminant analysis, particularly in the assessment of water quality. Their ability to act as markers in the detection of emerging contaminants highlights the importance of these compounds in environmental research Haman et al., 2015.
Propriétés
IUPAC Name |
ethyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-2-24-18(23)8-7-17(22)20-13-9-19-21(10-13)11-14-12-25-15-5-3-4-6-16(15)26-14/h3-6,9-10,14H,2,7-8,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHNNVPJUKXMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2513950.png)
![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)


![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide](/img/structure/B2513959.png)



